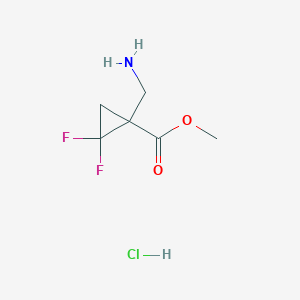![molecular formula C9H14F2O B2703724 (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol CAS No. 2219371-36-3](/img/structure/B2703724.png)
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is 1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 . This indicates that the molecule contains a bicyclic structure with two fluorine atoms at the 8-position and a methanol group at the 4-position.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Methanol Production and Applications
Methanol, a simple alcohol, serves as a foundational chemical for producing complex structures like acetic acid and dimethyl ether. Its synthesis from CO2 offers a strategy for CO2 emission reduction and positions methanol as a potential clean-burning fuel due to its high octane number. The innovative applications of methanol in producing DME, hydrogen, and its use in direct methanol fuel cells (DMFC) showcase its versatility and promise in scientific research and industrial applications (Dalena et al., 2018).
Fluorofunctionalization of Alkenes
Research into selective fluorofunctionalization of alkenes under mild conditions using specific reagents shows the chemical versatility and potential for creating compounds with desirable properties. This method allows for the introduction of fluorine atoms into organic molecules, highlighting a key technique in the modification and synthesis of potentially related compounds (Stavber et al., 1995).
Methanol as Fuel in High Compression Engines
The use of methanol in engines with high compression ratios demonstrates its superior knock resistance and lower emissions compared to traditional gasoline. This research indicates methanol's potential as an alternative fuel source, reflecting broader applications of methanol in energy and environmental science (Çelik et al., 2011).
Probing Surface Sites with Methanol
Using methanol to probe the surface sites of metal oxide catalysts, such as ceria nanocrystals, showcases a methodological approach to understanding catalytic surfaces. This research provides insights into the interactions of methanol with different surface sites, potentially informing the synthesis and application of similar compounds in catalysis (Wu et al., 2012).
Safety and Hazards
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJNLADVJNGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)


![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)

![5-(benzylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703651.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![4-fluoro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2703659.png)
![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)

